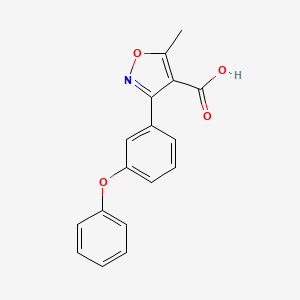

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

Descripción

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a phenoxyphenyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring. Isoxazole carboxylic acids are frequently used as intermediates in medicinal chemistry, particularly in the synthesis of amide derivatives for biological evaluation, such as enzyme inhibitors or receptor modulators .

Propiedades

Fórmula molecular |

C17H13NO4 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20) |

Clave InChI |

HSOQQWAPIUBKCB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Detailed Synthetic Procedure

A representative synthesis is outlined as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Phenoxybenzaldehyde + Hydroxylamine hydrochloride, NaOH, MeOH, room temperature | Formation of oxime intermediate | Oxime of 3-phenoxybenzaldehyde |

| 2 | Oxime + Acetic anhydride, reflux | Cyclization to isoxazole ring | Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate |

| 3 | Ester hydrolysis with aqueous base or acid | Conversion of ester to carboxylic acid | 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid |

This synthetic route is adaptable for scale-up and industrial production, often employing continuous flow reactors and optimized purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Scale Preparation

Industrial processes mirror laboratory methods but emphasize:

- Use of continuous flow reactors for better control and scalability.

- Catalysts to improve reaction efficiency.

- Advanced purification methods including solvent recrystallization and chromatographic separation.

- Strict temperature and pH control to minimize by-products.

Alternative Synthetic Approaches and Related Compounds

Synthesis via Ethylacetoacetate and Triethyl Orthoformate

An alternative method involves the reaction of ethylacetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate, which then reacts with hydroxylamine sulfate and sodium acetate to yield ethyl 5-methylisoxazole-4-carboxylate. Subsequent hydrolysis and functional group transformations lead to the target compound or its derivatives.

| Step | Reagents & Conditions | Description |

|---|---|---|

| a | Ethylacetoacetate + Triethyl orthoformate + Acetic anhydride, 75–150°C | Formation of ethyl ethoxymethyleneacetoacetate |

| b | Reaction with hydroxylamine sulfate + sodium acetate, −20 to 10°C | Formation of ethyl 5-methylisoxazole-4-carboxylate |

| c | Acid hydrolysis | Conversion to 5-methylisoxazole-4-carboxylic acid |

| d | Reaction with thionyl chloride | Formation of acid chloride intermediate |

| e | Reaction with amines | Formation of amide derivatives |

This method is particularly useful for preparing various substituted isoxazole derivatives, including anilides with biological activity.

Chemical Reaction Analysis of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

Types of Chemical Reactions

- Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide to modify the carboxylic acid or aromatic substituents.

- Reduction: Conversion of the carboxylic acid group to alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic or nucleophilic substitution on the aromatic or isoxazole ring, including halogenation with bromine or chlorination with thionyl chloride.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic medium, controlled temperature | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Anhydrous solvents, low temperature | Alcohols, aldehydes |

| Substitution | Br2, SOCl2 | Controlled temperature, inert atmosphere | Halogenated derivatives |

These transformations expand the utility of the compound for further synthetic applications and biological evaluation.

Research Results and Data Summary

Yields and Purity

- Typical yields for the cyclization and hydrolysis steps range from 70% to 90% under optimized conditions.

- Purity is often confirmed by melting point analysis, IR spectroscopy, and chromatographic methods.

- For example, the synthesis of 5-methyl-N-(4-nitro-2-phenoxyphenyl)isoxazole-4-carboxamide yielded 75% with a melting point of 218–220°C, indicating high purity.

Analytical Characterization

| Technique | Observations |

|---|---|

| IR Spectroscopy | NH stretch at ~3300 cm⁻¹, Amide C=O at ~1684 cm⁻¹ |

| NMR Spectroscopy | Characteristic signals for methyl, aromatic protons, and isoxazole ring |

| Mass Spectrometry | Molecular ion peaks consistent with molecular weight (~323 g/mol for ethyl ester) |

These data confirm the successful synthesis and structural integrity of the compound and its derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Oxime Cyclization | 3-Phenoxybenzaldehyde + Hydroxylamine | Acetic anhydride | Reflux | 70–85% | Classical route for isoxazole formation |

| Ethylacetoacetate Route | Ethylacetoacetate + Triethyl orthoformate | Hydroxylamine sulfate, sodium acetate | 75–150°C (stepwise) | 75–90% | Suitable for derivatives and scale-up |

| Acid Chloride Formation & Amide Coupling | 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride + amines | 0–50°C | 70–80% | For amide derivatives with biological activity |

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparación Con Compuestos Similares

Physicochemical Properties

Substituents influence solubility, lipophilicity (logP), and melting points:

*Calculated or estimated values where direct data is unavailable.

†Estimated based on nitro group’s electron-withdrawing effect.

‡Predicted using fragment-based methods.

- Melting Points : Nitro-substituted derivatives have higher melting points (e.g., 129–132°C) due to strong intermolecular dipole interactions .

Key Data Table

Actividad Biológica

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid exhibits significant binding affinity to enzymes and receptors, which can alter their activity and lead to various biological effects. The compound's ability to interact with biomolecules facilitates its role in biochemical reactions, influencing cell signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Growth Inhibition : Studies have shown that isoxazole derivatives can inhibit the growth of cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects on human promyelocytic leukemia cell lines, with IC50 values ranging from 86 to 755 μM .

- Apoptosis Induction : In experiments involving HL-60 cells, isoxazole derivatives altered the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1. Isoxazole (3) decreased Bcl-2 expression while increasing p21 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

The mechanisms through which 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid exerts its effects include:

- Enzyme Interaction : The compound can bind to active sites on enzymes, leading to either inhibition or activation. This modulation can significantly impact metabolic pathways within cells.

- Gene Expression Regulation : By influencing transcription factors and other regulatory proteins, the compound can alter the expression levels of genes involved in cell cycle regulation and apoptosis .

Case Studies and Experimental Findings

Several studies highlight the biological activity of isoxazole derivatives:

Applications in Research

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is being investigated for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.